N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine is a substituted purine derivative. Purines are a class of heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This core structure provides a versatile scaffold for chemical modification, resulting in a wide range of biological activities. N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine and its derivatives have been investigated for their potential as kinase inhibitors, particularly in the context of cancer research. []
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is a synthetic compound belonging to the class of purine derivatives. This compound features a purine core structure, a morpholino group, and a fluorophenyl substituent. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
The compound is identified by the chemical registry number 1251578-67-2 and can be sourced from chemical suppliers such as Benchchem, which provides detailed descriptions of its properties and applications.
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is classified as a purine derivative, specifically a substituted purine compound. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.
The synthesis of N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine typically involves several key steps:
The synthesis often requires specific reaction conditions, including temperature control and the use of solvents like dimethyl sulfoxide. Reaction yields can be optimized by adjusting the stoichiometry of reactants and employing catalysts where necessary .
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine has a complex molecular structure characterized by:
The molecular formula for N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is CHFNO, with a molecular weight of approximately 303.32 g/mol. The compound's structural features contribute to its reactivity and biological activity .
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine can undergo various chemical reactions:
The reaction conditions for oxidation typically involve acidic media, while reduction reactions may require anhydrous solvents to enhance yield and purity. Substitution reactions are often facilitated by bases such as sodium hydroxide to promote nucleophilic attack.
The mechanism of action for N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine primarily involves its interaction with biological targets such as enzymes and receptors. It has been studied for its potential to inhibit certain enzymes or modulate receptor activity, which may lead to therapeutic effects in various diseases.
Data from studies indicate that modifications in its structure can significantly impact its potency and selectivity towards specific biological targets .
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine typically appears as a solid at room temperature. Its melting point ranges from approximately 184°C to 260°C depending on purity and specific synthesis methods used.
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine has diverse applications:
This compound exemplifies the intersection of chemistry and biology, highlighting its significance in ongoing research efforts aimed at drug discovery and development.
The PI3K/AKT/mTOR signaling axis represents one of the most frequently dysregulated pathways in human malignancies, driving tumor proliferation, survival, and therapeutic resistance [3] [6] [10]. This cascade initiates when class I phosphatidylinositol 3-kinases (PI3Ks) phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a lipid second messenger that recruits AKT to the plasma membrane for activation. Subsequently, AKT phosphorylates numerous downstream effectors, including mTOR, which amplifies anabolic processes and suppresses autophagy [6] [10]. Oncogenic activation occurs via multiple mechanisms: PIK3CA mutations (encoding p110α), PTEN loss, receptor tyrosine kinase overexpression, or upstream oncogene activation (e.g., RAS) [3] [6].
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine (CAS 1251578-67-2) is a synthetic purine derivative designed to disrupt this pathway at the PI3K node. Its core structure features a purine scaffold substituted at the 6-position with a morpholine ring—a motif critical for ATP-binding site interaction in PI3Ks—and at the 2-position with a 4-fluorophenyl group, which enhances target affinity and selectivity [2] [4]. Molecular docking studies confirm its binding to the hinge region of the p110 catalytic subunit, where the morpholine oxygen forms hydrogen bonds with conserved valine residues, while the fluorophenyl group occupies a hydrophobic pocket near the activation loop [4]. This inhibition prevents PIP₃ generation, thereby suppressing AKT phosphorylation and downstream oncogenic signaling.
Property | N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine | Alpelisib (PI3Kα-specific) | GSK1059615 (Pan-PI3K/mTOR) |
---|---|---|---|
Molecular Formula | C₁₅H₁₅FN₆O | C₁₉H₂₂F₃N₅O₂S | C₂₁H₂₅N₅O₂ |
Molecular Weight (g/mol) | 314.32 | 441.47 | 379.46 |
Key Structural Motifs | 6-Morpholinopurine, 2-(4-fluorophenyl)amino | Sulfonylurea, trifluoromethyl | Pyridinylquinoline |
Primary Target(s) | PI3Kα, PI3Kγ | PI3Kα | PI3Kα/β/γ/δ, mTOR |
Selectivity Profile | Isoform-selective | Isoform-specific | Pan-PI3K + dual mTOR |
Class I PI3Ks comprise four isoforms (α, β, δ, γ) with distinct roles in tumor biology. While p110α (PIK3CA) is mutated across solid tumors, p110β drives PTEN-deficient cancers, and p110δ/γ mediate immune cell signaling in hematologic malignancies [3] [6]. The high homology (>80%) in their ATP-binding pockets necessitates precise structural discrimination for selective inhibition. N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine achieves selectivity by exploiting subtle differences in non-conserved residues within two key regions: the "affinity pocket" (Glu-849 in PI3Kγ vs. Gln-859 in PI3Kα) and the "selectivity pocket" (Trp-812 in PI3Kγ vs. Ile-800 in PI3Kα) [2] [4]. Virtual screening of 105 purine derivatives revealed that this compound exhibits ΔΔG binding values ≥1.5 kcal/mol for PI3Kα and PI3Kγ over β/δ isoforms, classifying it as a dual α/γ-selective inhibitor [4].
The morpholine group at C6 is indispensable for anchoring to the conserved hinge residue Val-851 (PI3Kγ numbering), mimicking ATP’s adenine ring interactions. Meanwhile, the 4-fluorophenyl group at N2 extends toward a hydrophobic cleft lined by non-conserved residues (e.g., Met-804 in PI3Kγ), where the fluorine atom’s electronegativity may form halogen bonds with backbone carbonyls [4] [8]. This configuration enables potent inhibition of PI3Kα-driven tumor growth (e.g., PIK3CA-mutant breast cancers) and PI3Kγ-mediated immunosuppression in the tumor microenvironment [2] [3]. Synthetic routes to this scaffold typically begin with 2,6-dichloropurine, where sequential nucleophilic substitutions introduce the morpholine first, followed by arylaminations at C2 under palladium catalysis or microwave assistance to incorporate diverse aryl groups [4] [8].
PI3K Isoform | Key Binding Residues | Predicted ΔG (kcal/mol) | Selectivity vs. PI3Kβ/δ |
---|---|---|---|
PI3Kα | Val-851 (H-bond), Lys-802 (salt bridge), Met-772 | -9.2 | >10-fold |
PI3Kγ | Val-851 (H-bond), Asp-836 (H-bond), Met-804 | -8.7 | >15-fold |
PI3Kβ | Val-848 (H-bond), Lys-799 | -7.1 | Reference |
PI3Kδ | Val-828 (H-bond), Met-752 | -7.3 | >12-fold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7